AKBA

Beschreibung

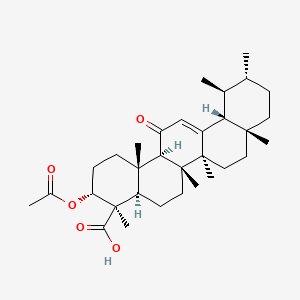

3-Acetyl-11-keto-beta-boswellic acid has been reported in Boswellia sacra, Boswellia serrata, and Boswellia papyrifera with data available.

a 5-lipoxygenase inhibitor; structure given in first source

Eigenschaften

IUPAC Name |

(3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bS)-3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O5/c1-18-9-12-28(4)15-16-30(6)21(25(28)19(18)2)17-22(34)26-29(5)13-11-24(37-20(3)33)32(8,27(35)36)23(29)10-14-31(26,30)7/h17-19,23-26H,9-16H2,1-8H3,(H,35,36)/t18-,19+,23-,24-,25+,26-,28-,29+,30-,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMGKOVEOFBCAU-BCDBGHSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601303401 | |

| Record name | Acetyl-11-keto-β-boswellic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67416-61-9 | |

| Record name | Acetyl-11-keto-β-boswellic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67416-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl-11-ketoboswellic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067416619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl-11-keto-β-boswellic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ACETYL-11-KETO-.BETA.-BOSWELLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BS16QT99Q1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Anti-Inflammatory Mechanisms of Acetyl-11-keto-β-boswellic Acid (AKBA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-11-keto-β-boswellic acid (AKBA) is a pentacyclic triterpenoid compound derived from the resin of Boswellia serrata, a plant long used in traditional medicine for its anti-inflammatory properties. Modern pharmacological studies have identified AKBA as a potent anti-inflammatory agent with a multi-targeted mechanism of action. This technical guide provides an in-depth exploration of the core molecular pathways modulated by AKBA in the context of inflammation. It details AKBA's inhibitory effects on key enzymes and transcription factors, such as 5-lipoxygenase (5-LOX) and Nuclear Factor-kappa B (NF-κB), its influence on the production of pro-inflammatory cytokines, and its activation of the protective Nrf2/HO-1 antioxidant response pathway. This document summarizes key quantitative data, provides detailed experimental protocols for assessing AKBA's activity, and visualizes the complex signaling cascades using Graphviz diagrams to support further research and drug development efforts in the field of inflammatory diseases.

Core Mechanisms of Action

AKBA exerts its anti-inflammatory effects through the modulation of several critical signaling pathways. The primary mechanisms include the direct inhibition of pro-inflammatory enzyme activity, suppression of key transcription factors that orchestrate the inflammatory response, and the activation of endogenous antioxidant pathways.

Inhibition of 5-Lipoxygenase (5-LOX) Pathway

A cornerstone of AKBA's anti-inflammatory activity is its potent and direct inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent lipid mediators that contribute to the pathophysiology of numerous inflammatory diseases, including asthma and arthritis.

AKBA acts as a non-competitive, allosteric inhibitor of 5-LOX. It binds to a selective site on the enzyme that is distinct from the arachidonic acid substrate-binding site, inducing a conformational change that reduces the enzyme's catalytic activity.[1] This mechanism is highly specific to pentacyclic triterpenes like AKBA.[2]

Suppression of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master transcriptional regulator that controls the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. AKBA effectively suppresses the activation of the NF-κB pathway, which is a central mechanism of its broad anti-inflammatory effects.[3][4]

AKBA's inhibitory action occurs upstream of NF-κB's nuclear translocation. It prevents the activation of the IκB kinase (IKK) complex.[3] This, in turn, inhibits the phosphorylation and subsequent ubiquitination-dependent degradation of the inhibitory protein IκBα.[4] As IκBα remains bound to the NF-κB p65/p50 dimer in the cytoplasm, the translocation of NF-κB to the nucleus is blocked, preventing the transcription of its target genes.[3][4] Evidence also suggests that AKBA can suppress IKK activation through the inhibition of the upstream kinase Akt.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Acetyl-11-Keto-β-Boswellic Acid (AKBA) Prevents Lipopolysaccharide-Induced Inflammation and Cytotoxicity on H9C2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetyl-11-keto-beta-boswellic acid potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis by suppressing NF-kappa B and NF-kappa B-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Molecular Targets of 3-Acetyl-11-keto-beta-boswellic Acid (AKBA): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-11-keto-beta-boswellic acid (AKBA) is a pentacyclic triterpenoid derived from the gum resin of Boswellia species, commonly known as frankincense. It has a long history of use in traditional medicine for its anti-inflammatory properties. Modern scientific research has identified AKBA as a multi-targeting agent with the potential for therapeutic applications in a range of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the known molecular targets of AKBA, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways it modulates.

Core Molecular Targets of AKBA

AKBA's diverse pharmacological effects stem from its ability to interact with a variety of molecular targets. The primary and most extensively studied targets are involved in inflammatory and cancer-related signaling pathways.

Direct Enzymatic Inhibition

1. 5-Lipoxygenase (5-LOX)

AKBA is a potent, non-redox, non-competitive, and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[1] This inhibition is considered a cornerstone of AKBA's anti-inflammatory activity. AKBA binds to a selective site for pentacyclic triterpenes on the 5-LOX enzyme, which is distinct from the arachidonic acid substrate binding site.[2][3][4] The pentacyclic triterpene ring of AKBA is crucial for binding, while the 11-keto group and a hydrophilic group on ring A are essential for its inhibitory activity.[1][2]

2. Topoisomerases I and II

AKBA has been shown to inhibit the activity of human topoisomerases I and II, enzymes that are critical for DNA replication, transcription, and repair.[3] This inhibitory action contributes to AKBA's anti-proliferative and pro-apoptotic effects on cancer cells.

Modulation of Signaling Pathways

AKBA influences several critical signaling pathways implicated in cell survival, proliferation, inflammation, and apoptosis.

1. NF-κB Signaling Pathway

AKBA is a well-documented inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation and cell survival.[5][6] AKBA's inhibitory mechanism involves multiple steps in the NF-κB cascade. It has been shown to inhibit the activation of IκBα kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[5] This leads to the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and anti-apoptotic genes.[5]

2. EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and survival, is another target of AKBA. Studies have indicated that AKBA can modulate EGFR signaling, although the precise mechanism is still under investigation.

3. ATM/p53 Signaling Pathway

AKBA has been shown to influence the Ataxia Telangiectasia Mutated (ATM)/p53 signaling pathway, which is a critical regulator of the cellular response to DNA damage.[7] Activation of this pathway can lead to cell cycle arrest or apoptosis, contributing to AKBA's anticancer effects.

4. Nrf2/HO-1 Signaling Pathway

AKBA is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[8] This pathway plays a crucial role in the cellular antioxidant defense system. By activating Nrf2, AKBA upregulates the expression of antioxidant enzymes like HO-1, thereby protecting cells from oxidative stress.

5. Notch Signaling Pathway

AKBA has been demonstrated to suppress the Notch signaling pathway, which is involved in cell fate determination, proliferation, and apoptosis.[9] Downregulation of Notch signaling mediators by AKBA contributes to its anti-proliferative and pro-apoptotic effects in cancer cells.[9]

Quantitative Data

The following tables summarize the available quantitative data for the interaction of AKBA with its molecular targets.

| Target Enzyme | Cell Line / System | IC50 | Reference |

| 5-Lipoxygenase | Intact polymorphonuclear leukocytes (PMNL) | 1.5 µM | [1] |

| 5-Lipoxygenase | Cell-free system (105,000 g supernatant) | 8 µM | [1] |

| Topoisomerase II | - | Not specified | [3] |

| Cell Line | Cancer Type | IC50 (24h) | IC50 (48h) | Reference |

| DU145 | Prostate Cancer | 25.28 µM | 16.50 µM | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the molecular targets of AKBA.

5-Lipoxygenase (5-LOX) Inhibition Assay (Cell-Free)

Objective: To determine the inhibitory effect of AKBA on 5-LOX activity in a cell-free system.

Materials:

-

Purified human recombinant 5-LOX

-

Arachidonic acid (substrate)

-

AKBA

-

Phosphate-buffered saline (PBS), pH 7.4

-

EDTA

-

Calcium chloride (CaCl2)

-

Dimethyl sulfoxide (DMSO)

-

UPLC-MS/MS system

Procedure:

-

Prepare a stock solution of AKBA in DMSO.

-

In a reaction tube, pre-incubate purified human recombinant 5-LOX (0.5 µg/mL in PBS with 1 mM EDTA) with varying concentrations of AKBA or vehicle (0.1% DMSO) on ice for 15 minutes.

-

Initiate the reaction by adding 2 mM CaCl2 and 10 µM arachidonic acid.

-

Incubate the reaction mixture at 37°C for 10 minutes.

-

Stop the reaction by placing the tubes on ice.

-

Analyze the formation of 5-LOX products (e.g., 5-HETE, LTB4) using a UPLC-MS/MS system.

-

Calculate the percent inhibition of 5-LOX activity at each AKBA concentration and determine the IC50 value.

Topoisomerase II Inhibition Assay (DNA Relaxation)

Objective: To assess the inhibitory effect of AKBA on the DNA relaxation activity of topoisomerase II.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human topoisomerase II enzyme

-

AKBA

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

Loading dye

-

Agarose gel

-

Ethidium bromide

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Prepare a reaction mixture containing assay buffer and supercoiled plasmid DNA.

-

Add varying concentrations of AKBA or vehicle control to the reaction mixture.

-

Add human topoisomerase II enzyme to initiate the reaction.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding loading dye containing SDS and EDTA.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the amount of relaxed DNA in each lane to determine the extent of topoisomerase II inhibition.

NF-κB Luciferase Reporter Assay

Objective: To measure the effect of AKBA on NF-κB transcriptional activity.

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter construct

-

AKBA

-

TNF-α (or other NF-κB activator)

-

Cell culture medium and reagents

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of AKBA or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a defined period (e.g., 6-8 hours) to activate the NF-κB pathway.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

-

Calculate the percent inhibition of NF-κB activity by AKBA.

Western Blot for EGFR Phosphorylation

Objective: To determine the effect of AKBA on the phosphorylation of EGFR.

Materials:

-

Cells expressing EGFR

-

AKBA

-

EGF (Epidermal Growth Factor)

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture cells to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with AKBA or vehicle for a specified time.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes).

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-EGFR.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total EGFR and a loading control (e.g., β-actin) to normalize the data.

Immunofluorescence for Nrf2 Nuclear Translocation

Objective: To visualize the effect of AKBA on the nuclear translocation of Nrf2.

Materials:

-

Cells cultured on coverslips

-

AKBA

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody (anti-Nrf2)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with AKBA or vehicle for a specified time.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific binding with blocking solution.

-

Incubate with the primary anti-Nrf2 antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the subcellular localization of Nrf2 using a fluorescence microscope. Increased nuclear staining of Nrf2 indicates its activation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by AKBA and a general experimental workflow for target identification.

Figure 1: AKBA inhibits the NF-κB signaling pathway.

Figure 2: AKBA activates the Nrf2/HO-1 antioxidant pathway.

Figure 3: General experimental workflow for AKBA target identification.

Conclusion

3-Acetyl-11-keto-beta-boswellic acid is a pleiotropic molecule that interacts with multiple key cellular targets, primarily within inflammatory and cancer-related signaling networks. Its ability to directly inhibit enzymes like 5-LOX and topoisomerases, coupled with its modulatory effects on crucial signaling pathways such as NF-κB, Nrf2, and Notch, underscores its therapeutic potential. This guide provides a foundational understanding of AKBA's molecular interactions, offering valuable data and experimental frameworks for researchers and drug development professionals. Further investigation into the precise binding kinetics and the intricate interplay between the various modulated pathways will be crucial for the successful clinical translation of AKBA-based therapies.

References

- 1. Acetyl-11-keto-beta-boswellic acid (AKBA): structure requirements for binding and 5-lipoxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Lipoxygenase inhibition by acetyl-11-keto-β-boswellic acid (AKBA) by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acetyl-11-Keto-β-Boswellic Acid Promotes Osteoblast Differentiation by Inhibiting Tumor Necrosis Factor-α and Nuclear Factor-κB Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A minimally invasive assay for individual assessment of the ATM/CHEK2/p53 pathway activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetyl-11-keto-beta-boswellic acid potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis by suppressing NF-kappa B and NF-kappa B-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Acetyl-11-keto-β-boswellic acid (AKBA) induced antiproliferative effect by suppressing Notch signaling pathway and synergistic interaction with cisplatin against prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetyl-11-keto-β-boswellic Acid (AKBA) as a Potent Inhibitor of the NF-κB Signaling Pathway: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor family that orchestrates a wide array of genes involved in inflammation, immune responses, cell proliferation, and survival.[1] Its constitutive activation is implicated in numerous chronic inflammatory diseases and various forms of cancer, making it a prime therapeutic target.[1] Acetyl-11-keto-β-boswellic acid (AKBA), a pentacyclic triterpenoid derived from the gum resin of Boswellia serrata, has demonstrated significant anti-inflammatory properties.[2][3] Accumulating evidence indicates that a primary mechanism of AKBA's action is the potent and targeted inhibition of the NF-κB signaling cascade. This technical guide provides an in-depth overview of the molecular mechanism of AKBA's inhibitory action, quantitative data on its efficacy, detailed experimental protocols for its study, and a summary of its effects in preclinical models.

The NF-κB Signaling Pathway and Mechanism of AKBA Inhibition

The canonical NF-κB pathway is typically initiated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1beta (IL-1β). In its inactive state, NF-κB dimers (most commonly the p65/p50 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being the most prominent.[3]

Upon stimulation, the IκB kinase (IKK) complex, comprising IKKα, IKKβ, and the regulatory subunit NEMO, becomes activated.[4] Activated IKKβ then phosphorylates IκBα at two specific serine residues (Ser32 and Ser36).[5] This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[1][2] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits, leading to their rapid translocation into the nucleus. Once in the nucleus, NF-κB binds to specific κB DNA sequences in the promoter regions of target genes, activating the transcription of hundreds of genes that encode for inflammatory cytokines, chemokines, and anti-apoptotic proteins.[6]

AKBA exerts its inhibitory effect by intervening at a crucial upstream point in this cascade. Research has shown that AKBA does not directly affect the binding of NF-κB to DNA.[2][3] Instead, it inhibits the TNF-induced activation of IκBα kinase (IKK).[2][7] By preventing the activation of IKK, AKBA blocks the sequential downstream events: IκBα phosphorylation, IκBα ubiquitination, IκBα degradation, p65 phosphorylation, and ultimately, p65 nuclear translocation.[2][3][7] Some evidence suggests that AKBA suppresses the activation of IKK through the inhibition of the upstream kinase Akt.[2][3] This multi-level blockade effectively shuts down the activation of NF-κB-regulated gene expression.[2]

Quantitative Data on AKBA Efficacy

The inhibitory concentration of AKBA can vary depending on the cell type and experimental conditions. The following tables summarize key quantitative data reported in the literature.

Table 1: In Vitro Efficacy of AKBA on Cancer Cell Lines

| Cell Line | Assay | Duration | IC₅₀ Value (μM) | Reference |

|---|---|---|---|---|

| HCT116 (Colon Cancer) | CCK-8 | 24 h | 41.86 | [8] |

| HCT116 (Colon Cancer) | CCK-8 | 48 h | 20.2 | [8] |

| HCT116 (Colon Cancer) | CCK-8 | 72 h | 15.02 | [8] |

| SW620 (Colon Cancer) | CCK-8 | 24 h | 74.2 | [8] |

| SW620 (Colon Cancer) | CCK-8 | 48 h | 57.3 | [8] |

| SW620 (Colon Cancer) | CCK-8 | 72 h | 39.8 |[8] |

Table 2: Effective Concentrations of AKBA in Various In Vitro and In Vivo Models

| Model System | Effect Measured | Concentration / Dose | Reference |

|---|---|---|---|

| H9C2 Cardiomyocytes | Inhibition of LPS-induced inflammation | 2.5, 5, 10 μM | [9][10] |

| Glioma Cells | Anti-tumor effects | 10, 20, 30, 40 μM | [11] |

| Colon Cancer Cells | Growth Inhibition | 20 μM | [12] |

| LPS-induced Neuroinflammation (Mice) | Neuroprotection | 5 mg/kg | [11] |

| Cerebral Ischemia (Animal Model) | Neuroprotection | 100 mg/kg | [11] |

| FCA-induced Arthritis (Animal Model) | Anti-inflammatory activity | 5, 10, 20, 40 mg/kg b.w. |[13][14] |

Experimental Protocols

Studying the effect of AKBA on the NF-κB pathway requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Luciferase Reporter Assay for NF-κB Transcriptional Activity

This assay quantifies the transcriptional activity of NF-κB by using a reporter plasmid where the luciferase gene is under the control of a promoter containing multiple NF-κB binding sites.[6][15][16]

Principle: If NF-κB is activated and translocates to the nucleus, it will bind to the promoter and drive the expression of the luciferase enzyme. The amount of light produced upon addition of the luciferin substrate is directly proportional to NF-κB activity.[6]

Methodology:

-

Cell Culture and Transfection:

-

Seed cells (e.g., HeLa, HEK293T) in a 96-well plate to achieve 70-80% confluency on the day of transfection.[15][16]

-

Co-transfect cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase or β-galactosidase, for normalization) using a suitable transfection reagent like PEI or a commercial kit.[16][17]

-

Incubate for 24 hours to allow for plasmid expression.[16]

-

-

Treatment:

-

Cell Lysis:

-

Luminescence Measurement:

-

Transfer 10-20 µL of the cell lysate to an opaque 96-well plate.[6][17]

-

Use a luminometer with automatic injectors. Inject the firefly luciferase assay reagent (containing luciferin) and measure the luminescence.[17][18]

-

If using a dual-luciferase system, subsequently inject the Renilla luciferase reagent (Stop & Glo®) and measure the second signal.[17]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase (or β-galactosidase) activity for each sample.

-

Express the results as fold induction over the unstimulated control.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect the specific DNA-binding activity of activated NF-κB in nuclear extracts.[19][20]

Principle: A protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA probe. This "shift" in mobility indicates DNA binding.

Methodology:

-

Nuclear Extract Preparation:

-

Treat cells with AKBA and/or a stimulus as described previously.

-

Collect cells (20-100 million) and wash with cold PBS.[21]

-

Resuspend the cell pellet in a hypotonic buffer (e.g., NE Buffer A) and incubate on ice to swell the cells.[21]

-

Lyse the cytoplasmic membrane using a Dounce homogenizer or by adding a detergent (e.g., NP-40).[21]

-

Centrifuge to pellet the nuclei.

-

Resuspend the nuclear pellet in a high-salt extraction buffer (e.g., NE Buffer B) and incubate on ice with agitation to lyse the nuclei and release nuclear proteins.[21]

-

Centrifuge at high speed to pellet debris and collect the supernatant containing the nuclear proteins. Determine protein concentration using a Bradford or BCA assay.

-

-

Probe Labeling:

-

Synthesize and anneal complementary oligonucleotides containing a consensus NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').

-

Label the double-stranded DNA probe with a radioactive isotope (e.g., [γ-³²P]ATP using T4 polynucleotide kinase) or a non-radioactive tag (e.g., biotin, infrared dye).[19][22]

-

Purify the labeled probe to remove unincorporated label.

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine the nuclear extract (5-10 µg), a binding buffer (containing poly(dI-dC) to block non-specific binding), and the labeled probe.

-

For competition assays to confirm specificity, add a 50-100 fold molar excess of unlabeled ("cold") probe to a parallel reaction.

-

Incubate the reaction mixture at room temperature for 20-30 minutes.

-

-

Electrophoresis and Detection:

-

Load the samples onto a native (non-denaturing) 4-6% polyacrylamide gel.[22]

-

Run the gel in a low-ionic-strength buffer (e.g., 0.5x TBE) at a constant voltage until the dye front reaches the bottom.

-

Transfer the gel to filter paper, dry it, and expose it to X-ray film (for radioactive probes) or image it using an appropriate detection system (for non-radioactive probes).[22]

-

Western Blotting for NF-κB Pathway Proteins

Western blotting is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB pathway, such as p65, IκBα, and their phosphorylated forms (p-p65, p-IκBα).[23]

Methodology:

-

Sample Preparation:

-

Prepare whole-cell lysates or cytoplasmic/nuclear fractions from treated and control cells.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration for each sample.

-

-

SDS-PAGE:

-

Denature 20-40 µg of total protein per sample by boiling in Laemmli sample buffer.

-

Load samples onto an SDS-polyacrylamide gel (e.g., 10-12%) and separate proteins by electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.

-

Confirm transfer efficiency by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p65, anti-phospho-IκBα) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.

-

Wash the membrane three times for 10 minutes each in wash buffer (e.g., TBST).

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane.

-

Capture the chemiluminescent signal using an imaging system or X-ray film.

-

To ensure equal loading, strip the membrane and re-probe with an antibody for a housekeeping protein like β-actin or GAPDH.

-

In Vivo Evidence from Animal Models

The anti-inflammatory effects of AKBA observed in vitro have been corroborated in various preclinical animal models.

-

Arthritis Model: In a Freund's Complete Adjuvant (FCA)-induced arthritis model in rats, oral administration of AKBA (20 and 40 mg/kg) significantly reduced paw edema and erythrocyte sedimentation rate (ESR), demonstrating potent anti-arthritic effects.[13] Combination therapy of AKBA with methotrexate was shown to be effective in inhibiting arthritis and reducing methotrexate-induced hepatotoxicity.[13]

-

Neuroinflammation Model: In an experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics multiple sclerosis, AKBA treatment improved clinical symptoms. This improvement was associated with the downregulation of inflammatory markers like p-NF-κB and iNOS in the central nervous system.[24]

-

Colitis-Associated Cancer Model: In an AOM/DSS-induced mouse model of colitis-associated colorectal cancer, AKBA suppressed tumorigenesis. The mechanism was linked to the inhibition of the NF-κB signaling pathway and a beneficial remodeling of the gut microbiota.[8][25]

Conclusion

Acetyl-11-keto-β-boswellic acid is a potent natural inhibitor of the NF-κB signaling pathway. Its mechanism of action involves the upstream inhibition of IKK activation, which prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB. This inhibitory activity has been quantified in numerous cell-based assays and validated in multiple animal models of inflammatory disease. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate AKBA and other potential NF-κB inhibitors. Given its efficacy and well-defined mechanism, AKBA represents a promising lead compound for the development of novel therapeutics for a wide range of inflammatory disorders and cancers.

References

- 1. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetyl-11-keto-beta-boswellic acid potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis by suppressing NF-kappa B and NF-kappa B-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetyl-11-Keto-β-Boswellic Acid Potentiates Apoptosis, Inhibits Invasion, and Abolishes Osteoclastogenesis by Suppressi… [ouci.dntb.gov.ua]

- 8. 3-O-Acetyl-11-Keto-β-Boswellic Acid Suppresses Colitis-Associated Colorectal Cancer by Inhibiting the NF-Kb Signaling Pathway and Remodeling Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetyl-11-Keto-β-Boswellic Acid (AKBA) Prevents Lipopolysaccharide-Induced Inflammation and Cytotoxicity on H9C2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Biological Activity of 3-O-Acetyl-11-keto-β-Boswellic Acid in Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acetyl-keto-β-boswellic acid inhibits cellular proliferation through a p21-dependent pathway in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioavailability, anti-inflammatory and anti-arthritic effect of Acetyl Keto Boswellic acid and its combination with methotrexate in an arthritic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 16. bowdish.ca [bowdish.ca]

- 17. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 18. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 19. Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. med.upenn.edu [med.upenn.edu]

- 22. licorbio.com [licorbio.com]

- 23. researchgate.net [researchgate.net]

- 24. Acetyl-11-keto-β-boswellic acid improves clinical symptoms through modulation of Nrf2 and NF-κB pathways in SJL/J mouse model of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 3-O-Acetyl-11-Keto- β-Boswellic Acid Suppresses Colitis-Associated Colorectal Cancer by Inhibiting the NF-Kb Signaling Pathway and Remodeling Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Acetyl-11-keto-beta-boswellic Acid (AKBA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-11-keto-beta-boswellic acid (AKBA) is a pentacyclic triterpenoid derived from the gum resin of Boswellia serrata. It is a prominent bioactive compound that has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological activities of AKBA, with a focus on its anti-inflammatory, anti-cancer, and neuroprotective effects. We will delve into the molecular mechanisms of action, present quantitative data from key studies, detail relevant experimental protocols, and visualize the intricate signaling pathways modulated by this promising natural compound.

Introduction

Traditional medicine has long utilized the resin of Boswellia serrata, commonly known as frankincense, for its therapeutic properties. Modern phytochemical research has identified a group of active compounds called boswellic acids, with acetyl-11-keto-beta-boswellic acid (AKBA) being one of the most potent.[1] AKBA has demonstrated a wide range of biological effects, positioning it as a molecule of interest for drug discovery and development in various therapeutic areas. This guide aims to consolidate the current scientific knowledge on AKBA's biological activity to support further research and development efforts.

Anti-inflammatory Activity

AKBA's anti-inflammatory properties are well-documented and are attributed to its ability to modulate key inflammatory pathways.[2]

Mechanism of Action

The primary anti-inflammatory mechanism of AKBA involves the direct, non-competitive, and non-redox inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[3][4] By inhibiting 5-LOX, AKBA effectively reduces the production of these inflammatory mediators.[5]

Furthermore, AKBA has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. AKBA's inhibition of the NF-κB pathway leads to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[7]

Quantitative Data: Anti-inflammatory Effects

| Parameter | Cell Line/Model | Treatment | Result | Reference |

| 5-LOX Inhibition (IC50) | Intact peritoneal polymorphonuclear leukocytes (PMNL) | AKBA | 1.5 µM | [3] |

| 5-LOX Inhibition (IC50) | Cell-free system (105,000 g supernatants) | AKBA | 8 µM | [3] |

| TNF-α Production | Lipopolysaccharide (LPS)-stimulated H9C2 cardiomyocytes | AKBA (2.5, 5, 10 µM) | Significant reduction in a dose-dependent manner | [2] |

| IL-1β Production | LPS-stimulated H9C2 cardiomyocytes | AKBA (2.5, 5, 10 µM) | Significant reduction in a dose-dependent manner | [2] |

| IL-6 Production | LPS-stimulated H9C2 cardiomyocytes | AKBA (2.5, 5, 10 µM) | Significant reduction in a dose-dependent manner | [2] |

| Nitric Oxide (NO) Production | LPS-stimulated H9C2 cardiomyocytes | AKBA (2.5, 5, 10 µM) | Significant suppression | [2] |

Anticancer Activity

AKBA has demonstrated significant potential as an anticancer agent, exhibiting cytotoxic and anti-proliferative effects against a variety of cancer cell lines.

Mechanism of Action

The anticancer mechanisms of AKBA are multifaceted. It has been shown to induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways.[8] AKBA can also arrest the cell cycle, preventing cancer cells from proliferating.[9] Furthermore, AKBA has been found to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients, and to suppress tumor cell invasion and metastasis.[10] One of the key signaling pathways implicated in AKBA's anticancer effects is the PI3K/Akt pathway, which is often dysregulated in cancer.[9]

Quantitative Data: Anticancer Effects

| Cell Line | Cancer Type | Assay | IC50 Value | Time | Reference |

| U251 | Glioblastoma | MTT Assay | 27.62 µM | 24 h | [11] |

| U251 | Glioblastoma | MTT Assay | 22.11 µM | 48 h | [11] |

| U251 | Glioblastoma | MTT Assay | 18.69 µM | 72 h | [11] |

| U87-MG | Glioblastoma | MTT Assay | 31.61 µM | 24 h | [11] |

| U87-MG | Glioblastoma | MTT Assay | 23.96 µM | 48 h | [11] |

| U87-MG | Glioblastoma | MTT Assay | 18.79 µM | 72 h | [11] |

| A549 | Non-small cell lung cancer | CCK-8 Assay | Not specified, but dose-dependent reduction in viability | - | [9] |

| H460 | Non-small cell lung cancer | CCK-8 Assay | Not specified, but dose-dependent reduction in viability | - | [9] |

| H1299 | Non-small cell lung cancer | CCK-8 Assay | Not specified, but dose-dependent reduction in viability | - | [9] |

| HCT116 | Colorectal Cancer | MTT Assay | ~30 µM | 48 h | [12] |

| HT-29 | Colorectal Cancer | MTT Assay | ~35 µM | 48 h | [12] |

| SW480 | Colorectal Cancer | MTT Assay | ~25 µM | 48 h | [12] |

Neuroprotective Activity

Emerging evidence suggests that AKBA possesses neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases and neurological injuries.

Mechanism of Action

AKBA's neuroprotective effects are linked to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. By activating Nrf2, AKBA enhances the cellular defense against oxidative stress, a key contributor to neuronal damage.

Quantitative Data: Neuroprotective Effects

While extensive quantitative data on the neuroprotective effects of AKBA is still being gathered, studies have shown that AKBA treatment can significantly upregulate the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), in neuronal cells.[13]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of AKBA on the viability of adherent cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

AKBA stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of AKBA in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the AKBA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest AKBA concentration) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

5-Lipoxygenase (5-LOX) Inhibition Assay (Cell-Free)

This protocol outlines a method to determine the inhibitory effect of AKBA on 5-LOX activity in a cell-free system.[14][15]

Materials:

-

Purified human recombinant 5-LOX

-

AKBA stock solution (in DMSO)

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., PBS pH 7.4 with 1 mM EDTA)

-

Calcium chloride (CaCl2)

-

UPLC-MS/MS system for product analysis

Procedure:

-

Pre-incubate the purified 5-LOX enzyme with various concentrations of AKBA or vehicle (DMSO) on ice for 15 minutes.

-

Initiate the reaction by adding CaCl2 and arachidonic acid to the enzyme-inhibitor mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by placing the tubes on ice and adding a suitable stop solution.

-

Analyze the formation of 5-LOX products (e.g., 5-HETE, LTB4) using a UPLC-MS/MS system.

-

Calculate the percentage of inhibition of 5-LOX activity for each AKBA concentration compared to the vehicle control.

-

Determine the IC50 value of AKBA for 5-LOX inhibition.

NF-κB Activation Assay (Translocation)

This protocol describes a general method to assess the effect of AKBA on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.[6]

Materials:

-

Cell line of interest (e.g., HeLa, macrophages)

-

Complete culture medium

-

AKBA stock solution (in DMSO)

-

NF-κB activating stimulus (e.g., TNF-α, LPS)

-

Fixation and permeabilization buffers

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI, Hoechst)

-

High-content imaging system or fluorescence microscope

Procedure:

-

Seed cells in a suitable format for imaging (e.g., 96-well imaging plates).

-

Allow cells to attach overnight.

-

Pre-treat the cells with various concentrations of AKBA or vehicle for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a defined period (e.g., 30 minutes).

-

Fix and permeabilize the cells.

-

Incubate the cells with the primary antibody against NF-κB p65.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody and a nuclear counterstain.

-

Acquire images using a high-content imaging system or fluorescence microscope.

-

Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity of the p65 antibody in the nucleus versus the cytoplasm.

-

Analyze the inhibitory effect of AKBA on NF-κB translocation.

Signaling Pathways and Visualizations

The biological activities of AKBA are mediated through its interaction with various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways modulated by AKBA.

Caption: AKBA's anti-inflammatory mechanism via 5-LOX and NF-κB inhibition.

Caption: AKBA's anticancer mechanism via PI3K/Akt pathway inhibition.

Caption: AKBA's neuroprotective mechanism via Nrf2 pathway activation.

Caption: Workflow for determining cell viability using the MTT assay.

Conclusion and Future Directions

Acetyl-11-keto-beta-boswellic acid is a compelling natural compound with a broad spectrum of biological activities. Its well-defined mechanisms of action, particularly the inhibition of 5-LOX and the NF-κB pathway, and the activation of the Nrf2 pathway, provide a strong rationale for its therapeutic potential in inflammatory diseases, cancer, and neurodegenerative disorders. The quantitative data presented in this guide underscore its potency.

Future research should focus on several key areas. Further elucidation of the intricate molecular targets of AKBA will provide a more comprehensive understanding of its pleiotropic effects. Preclinical studies in relevant animal models are crucial to validate the in vitro findings and to assess the pharmacokinetics and safety profile of AKBA. Furthermore, the development of optimized formulations to enhance the bioavailability of AKBA is a critical step towards its successful clinical translation. Continued investigation into this remarkable natural product holds significant promise for the development of novel and effective therapies for a range of human diseases.

References

- 1. academicjournals.org [academicjournals.org]

- 2. Acetyl-11-Keto-β-Boswellic Acid (AKBA) Prevents Lipopolysaccharide-Induced Inflammation and Cytotoxicity on H9C2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetyl-11-keto-beta-boswellic acid (AKBA): structure requirements for binding and 5-lipoxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 5. Bioavailability, anti-inflammatory and anti-arthritic effect of Acetyl Keto Boswellic acid and its combination with methotrexate in an arthritic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. healthyhey.com [healthyhey.com]

- 8. researchgate.net [researchgate.net]

- 9. Acetyl-11-Keto-β-Boswellic Acid Exerts the Anti-Cancer Effects via Cell Cycle Arrest, Apoptosis Induction and Autophagy Suppression in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 3-O-acetyl-11-keto-β-boswellic acid exerts anti-tumor effects in glioblastoma by arresting cell cycle at G2/M phase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Nrf2/HO-1 Signaling Stimulation through Acetyl-11-Keto-Beta-Boswellic Acid (AKBA) Provides Neuroprotection in Ethidium Bromide-Induced Experimental Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Effect of Acetyl-11-keto-β-boswellic Acid (AKBA) on Pro-inflammatory Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-11-keto-β-boswellic acid (AKBA), a pentacyclic triterpenoid derived from the resin of Boswellia serrata, has garnered significant attention for its potent anti-inflammatory properties. A substantial body of evidence indicates that AKBA exerts its effects by modulating the production of pro-inflammatory cytokines, key mediators in the pathogenesis of numerous chronic inflammatory diseases. This technical guide provides an in-depth analysis of the mechanisms by which AKBA influences the synthesis and release of these critical signaling molecules. It summarizes quantitative data on its inhibitory effects, details common experimental protocols for its study, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.

Quantitative Impact of AKBA on Pro-inflammatory Cytokine Production

AKBA has been demonstrated to significantly inhibit the production of several key pro-inflammatory cytokines in a dose-dependent manner. The following tables summarize the quantitative data from various in vitro studies.

Table 1: Effect of AKBA on Tumor Necrosis Factor-alpha (TNF-α) Production

| Cell Line | Inflammatory Stimulus | AKBA Concentration | Inhibition of TNF-α | Reference |

| H9C2 Cardiomyocytes | Lipopolysaccharide (LPS) (10 µg/mL) | 2.5 µM | Significant decrease (P < 0.001) | [1] |

| H9C2 Cardiomyocytes | Lipopolysaccharide (LPS) (10 µg/mL) | 5 µM | Significant decrease (P < 0.001) | [1] |

| H9C2 Cardiomyocytes | Lipopolysaccharide (LPS) (10 µg/mL) | 10 µM | Significant decrease (P < 0.001) | [1] |

| THP-1 Human Monocytic Cells | Advanced Glycation End Products (AGEs) | Not specified | Significant decrease in gene expression | [2] |

| Colorectal Cancer (CRC) Cells | Endogenous | 20, 30, 40 µM | Dose-dependent decrease in secretion | [3] |

Table 2: Effect of AKBA on Interleukin-6 (IL-6) Production

| Cell Line | Inflammatory Stimulus | AKBA Concentration | Inhibition of IL-6 | Reference |

| H9C2 Cardiomyocytes | Lipopolysaccharide (LPS) (10 µg/mL) | 2.5 µM | Significant decrease (P < 0.001) | [1] |

| H9C2 Cardiomyocytes | Lipopolysaccharide (LPS) (10 µg/mL) | 5 µM | Significant decrease (P < 0.001) | [1] |

| H9C2 Cardiomyocytes | Lipopolysaccharide (LPS) (10 µg/mL) | 10 µM | Significant decrease (P < 0.001) | [1] |

| THP-1 Human Monocytic Cells | Advanced Glycation End Products (AGEs) | Not specified | Significant decrease in gene expression | [2] |

Table 3: Effect of AKBA on Interleukin-1β (IL-1β) Production

| Cell Line | Inflammatory Stimulus | AKBA Concentration | Inhibition of IL-1β | Reference |

| H9C2 Cardiomyocytes | Lipopolysaccharide (LPS) (10 µg/mL) | 2.5 µM | Significant decrease (P < 0.001) | [1] |

| H9C2 Cardiomyocytes | Lipopolysaccharide (LPS) (10 µg/mL) | 5 µM | Significant decrease (P < 0.001) | [1] |

| H9C2 Cardiomyocytes | Lipopolysaccharide (LPS) (10 µg/mL) | 10 µM | Significant decrease (P < 0.001) | [1] |

| THP-1 Human Monocytic Cells | Advanced Glycation End Products (AGEs) | 0.027 µg/mL | Reduction in gene expression | [2][4] |

| Colorectal Cancer (CRC) Cells | Endogenous | 20, 30, 40 µM | Dose-dependent decrease in secretion | [3] |

Experimental Protocols for Assessing AKBA's Effect on Cytokine Production

The following section outlines a generalized experimental workflow for investigating the impact of AKBA on pro-inflammatory cytokine production in vitro.

Cell Culture and Treatment

-

Cell Line Selection: H9C2 cardiomyocytes or THP-1 human monocytic cells are commonly used.[1][2]

-

Cell Seeding: Plate cells in 6-well plates at a density of 1.5 x 10^6 cells per well and culture overnight.[1]

-

AKBA Pre-treatment: Treat the cells with varying non-toxic concentrations of AKBA (e.g., 2.5, 5, and 10 µM) for 24 hours.[1] AKBA is typically dissolved in dimethyl sulfoxide (DMSO), with the final DMSO concentration in the culture medium kept below 0.1% v/v.[1]

-

Inflammatory Stimulation: Co-treat the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS) at a concentration of 10 µg/mL, for another 24 hours.[1] A control group without LPS stimulation and a group with LPS stimulation but without AKBA pre-treatment should be included.

Measurement of Cytokine Levels

-

Sample Collection: Collect the cell culture supernatant.

-

ELISA Procedure: Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits used.[1] This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, and a substrate for colorimetric detection.[5]

-

Data Analysis: Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

-

RNA Extraction: Isolate total RNA from the treated cells.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.

-

qRT-PCR: Perform qRT-PCR using specific primers for the genes encoding TNF-α, IL-6, and IL-1β. A housekeeping gene (e.g., GAPDH) should be used for normalization.

-

Data Analysis: Analyze the relative gene expression levels using the comparative Ct (ΔΔCt) method.[1]

Experimental workflow for assessing AKBA's effect on cytokine production.

Signaling Pathways Modulated by AKBA

AKBA's inhibitory effect on pro-inflammatory cytokine production is primarily mediated through the modulation of key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the degradation of IκBα and the translocation of NF-κB to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.

AKBA intervenes in this pathway at multiple points. It has been shown to inhibit the activation of IκBα kinase (IKK), which is responsible for phosphorylating IκBα.[6] This inhibition prevents the subsequent ubiquitination and degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.[6] Furthermore, AKBA can suppress the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[6] The inhibition of IKK activation by AKBA may be mediated through the suppression of upstream signaling molecules such as Akt.[6][7]

References

- 1. Acetyl-11-Keto-β-Boswellic Acid (AKBA) Prevents Lipopolysaccharide-Induced Inflammation and Cytotoxicity on H9C2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetyl-11-keto-beta-boswellic acid potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis by suppressing NF-kappa B and NF-kappa B-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Neuroprotective Effects of AKBA in Neurological Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-11-keto-β-boswellic acid (AKBA), a pentacyclic triterpenoid derived from the resin of the Boswellia serrata tree, has garnered significant attention for its potent anti-inflammatory and antioxidant properties. Emerging preclinical evidence has highlighted its neuroprotective potential across a spectrum of neurological disease models, including Alzheimer's disease, Parkinson's disease, ischemic stroke, and multiple sclerosis. This technical guide provides an in-depth overview of the core findings, experimental methodologies, and underlying molecular mechanisms related to the neuroprotective effects of AKBA. The information is tailored for researchers, scientists, and drug development professionals seeking to understand and potentially leverage the therapeutic promise of this natural compound.

Core Neuroprotective Mechanisms of AKBA

AKBA exerts its neuroprotective effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in inflammation and oxidative stress. The two most well-documented pathways are the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway and the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Under pathological conditions, AKBA has been shown to upregulate the expression of Nrf2, a transcription factor that binds to the antioxidant response element (ARE) in the promoter region of several antioxidant genes, including HO-1. The activation of this pathway leads to the production of antioxidant enzymes that neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage to neurons.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses. In many neurological disorders, the activation of NF-κB leads to the production of pro-inflammatory cytokines, which contribute to neuronal damage. AKBA has been demonstrated to inhibit the activation of the NF-κB pathway. It achieves this by preventing the degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting NF-κB activation, AKBA effectively reduces the expression of inflammatory mediators.

Experimental Workflow for Assessing AKBA's Neuroprotective Effects

The preclinical evaluation of AKBA's neuroprotective efficacy typically follows a standardized workflow. This involves inducing a specific neurological disease phenotype in an animal model, followed by treatment with AKBA and subsequent assessment of behavioral and molecular outcomes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of AKBA in various neurological disease models.

Table 1: Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO Model)

| Parameter | Control (Vehicle) | AKBA Treatment | Percent Change | Reference |

| Infarct Volume (%) | 36.6 ± 4.6 | 24.3 ± 4.3 (20 mg/kg, i.p.) | ↓ 33.6% | [1] |

| Neurological Score | 3.5 ± 0.5 | 2.5 ± 0.5 (20 mg/kg, i.p.) | ↓ 28.6% | [2] |

| Nuclear Nrf2 Expression (fold change) | ~1.0 | ~2.5 (20 mg/kg, i.p.) | ↑ 150% | [2] |

| HO-1 Expression (fold change) | ~1.0 | ~3.0 (20 mg/kg, i.p.) | ↑ 200% | [2] |

| TUNEL-positive cells (%) | 48.1 ± 3.3 | 32.6 ± 4.1 (20 mg/kg, i.p.) | ↓ 32.2% | [1] |

Table 2: Multiple Sclerosis (Ethidium Bromide-Induced Model)

| Parameter | EB Control | AKBA Treatment (50 mg/kg, p.o.) | AKBA Treatment (100 mg/kg, p.o.) | Reference |

| Locomotor Activity (counts/5 min) | ~150 | ~250 | ~350 | [3] |

| Fall-off Time (sec) | ~20 | ~40 | ~60 | [3] |

| Nrf2 Level (relative units) | ~0.5 | ~0.8 | ~1.2 | [3] |

| HO-1 Level (relative units) | ~0.4 | ~0.7 | ~1.1 | [3] |

| Caspase-3 Level (ng/mg protein) | ~1.8 | ~1.2 | ~0.8 | [4] |

| Bax/Bcl-2 Ratio | ~3.0 | ~1.8 | ~1.0 | [4] |

Table 3: Alzheimer's Disease (Amyloid-β Induced Model)

| Parameter | Aβ Control | AKBA Treatment (5 mg/kg, sublingual) | Percent Change | Reference |

| Immobility Time (sec) - Tail Suspension Test | ~150 | ~90 | ↓ 40% | [2] |

| Latency to Self-Care (sec) - Splash Test | ~120 | ~60 | ↓ 50% | [2] |

| Glutamate Levels (relative units) | Increased | Reverted to control levels | - | [2] |

| Kynurenine Levels (relative units) | Increased | Reverted to control levels | - | [2] |

| GFAP Expression (relative units) | Increased | Prevented increase | - | [2] |

| NF-κB p65 Expression (relative units) | Increased | Prevented increase | - | [2] |

Table 4: Parkinson's Disease (MPTP-Induced Model)

| Parameter | MPTP Control | AKBA Treatment | Percent Change | Reference |

| Striatal Dopamine Levels | Decreased by ~50-60% | Partially restored | Data specific to AKBA needed | [3][5] |

| Tyrosine Hydroxylase (TH) Expression | Decreased by ~40-50% | Partially restored | Data specific to AKBA needed | [3][6] |

| Motor Coordination (Rotarod) | Significantly impaired | Improved | Data specific to AKBA needed | [3] |

| α-synuclein Expression | Increased | Reduced | Data specific to AKBA needed | [3] |

Note: While the MPTP model is a standard for Parkinson's disease research, specific quantitative data for AKBA treatment in this model is less consolidated in the readily available literature. The table reflects the expected outcomes based on AKBA's known mechanisms of action.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of AKBA research.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

-

Objective: To induce focal cerebral ischemia to mimic stroke.

-

Procedure:

-

Anesthetize the rat (e.g., with isoflurane).

-

Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the CCA and the ECA.

-

Insert a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery.

-

After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

-

Suture the incision and allow the animal to recover.

-

-

AKBA Administration: Administer AKBA (e.g., 20 mg/kg) intraperitoneally at the time of reperfusion.

-

Outcome Assessment:

-

Infarct Volume: 24-48 hours post-MCAO, sacrifice the animal, section the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Infarcted tissue will appear white, while viable tissue will be red.

-

Neurological Deficit Score: Assess motor and neurological function using a standardized scoring system.

-

Ethidium Bromide (EB)-Induced Demyelination Model of Multiple Sclerosis in Rats

-

Objective: To induce demyelination and inflammation characteristic of multiple sclerosis.

-

Procedure:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Inject a small volume (e.g., 10 µL of 0.1% EB) into the cerebral peduncle.

-

Allow the animal to recover.

-

-

AKBA Administration: Begin oral administration of AKBA (50 or 100 mg/kg) daily, starting 24 hours after EB injection and continuing for the duration of the study (e.g., 28 days).

-

Outcome Assessment:

-

Behavioral Tests: Perform tests such as the rotarod test to assess motor coordination and the Morris water maze to evaluate cognitive function.

-

Histology: At the end of the study, perfuse the animals and prepare brain sections. Stain with Luxol Fast Blue to visualize myelin and assess the extent of demyelination.

-

Western Blot: Analyze brain tissue homogenates for the expression of proteins such as Nrf2, HO-1, and inflammatory markers.

-

Amyloid-β (Aβ)-Induced Alzheimer's Disease Model in Mice

-

Objective: To model the cognitive deficits and neuroinflammation associated with Alzheimer's disease.

-

Procedure:

-

Anesthetize the mouse and place it in a stereotaxic frame.

-

Inject a small volume of Aβ oligomers (e.g., Aβ1-42) into the lateral ventricles or directly into the hippocampus.

-

Allow the animal to recover for a period (e.g., 7 days) for the pathology to develop.

-

-

AKBA Administration: Administer AKBA (e.g., 5 mg/kg, sublingually) prior to behavioral testing.

-

Outcome Assessment:

-

Behavioral Tests: Use tests like the Tail Suspension Test and Splash Test to assess depressive-like behaviors, and the Morris Water Maze for spatial learning and memory.

-

Immunohistochemistry: Stain brain sections for markers of neuroinflammation such as GFAP (for astrocytes) and Iba1 (for microglia).

-

Biochemical Analysis: Measure levels of neurotransmitters and inflammatory mediators in brain tissue homogenates.

-

MPTP-Induced Parkinson's Disease Model in Mice

-

Objective: To induce the loss of dopaminergic neurons in the substantia nigra, mimicking Parkinson's disease.

-

Procedure:

-

Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal injection. A common regimen is multiple injections over a single day or daily injections for several consecutive days.

-

-

AKBA Administration: Administer AKBA orally or intraperitoneally, either as a pre-treatment before MPTP administration or as a post-treatment.

-

Outcome Assessment:

-

Motor Function: Use the rotarod test to assess balance and motor coordination.

-

Neurochemical Analysis: Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

-

Immunohistochemistry and Western Blot: Analyze the expression of tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra and striatum.

-

Conclusion

The collective evidence from preclinical studies strongly supports the neuroprotective potential of AKBA in a range of neurological disease models. Its ability to modulate key pathways involved in oxidative stress and inflammation underscores its promise as a therapeutic candidate. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed insights into the experimental validation of AKBA's effects and the underlying molecular mechanisms. Further research, particularly well-designed clinical trials, is warranted to translate these promising preclinical findings into effective therapies for human neurological disorders.

References

An In-depth Technical Guide to AKBA as a Selective 5-Lipoxygenase (5-LOX) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-11-keto-β-boswellic acid (AKBA) is a pentacyclic triterpenoid derived from the gum resin of Boswellia serrata. It has garnered significant scientific interest due to its potent anti-inflammatory properties, primarily attributed to its direct and selective inhibition of the 5-lipoxygenase (5-LOX) enzyme. This technical guide provides a comprehensive overview of AKBA's mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and its pharmacokinetic profile. The information is intended to serve as a foundational resource for researchers and professionals involved in the study and development of novel anti-inflammatory therapeutics.

Introduction: The 5-Lipoxygenase Pathway and Inflammation

The 5-lipoxygenase (5-LOX) pathway is a critical inflammatory cascade. Upon cellular stimulation, arachidonic acid is released from the cell membrane and converted by 5-LOX into a series of pro-inflammatory mediators known as leukotrienes. These leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent signaling molecules that contribute to the pathophysiology of numerous inflammatory conditions such as asthma, arthritis, and inflammatory bowel disease. Consequently, the inhibition of 5-LOX presents a compelling therapeutic strategy for mitigating inflammation.

AKBA: A Unique Allosteric Inhibitor of 5-LOX

AKBA distinguishes itself from many other 5-LOX inhibitors through its unique mechanism of action. It functions as a non-competitive, non-redox, allosteric inhibitor.[1][2][3] This means that AKBA does not directly compete with the arachidonic acid substrate for the active site of the enzyme, nor does it rely on a redox mechanism for its inhibitory effect.

Instead, AKBA binds to a distinct allosteric site on the 5-LOX enzyme, located in a groove between the N-terminal C2-like domain and the C-terminal catalytic domain.[4] This binding induces a conformational change in the enzyme that ultimately reduces its catalytic efficiency. Structural studies have identified specific amino acid residues within this binding pocket that interact with AKBA, providing a molecular basis for its inhibitory activity. This allosteric inhibition is a key feature that contributes to the specificity of AKBA for 5-LOX.

Signaling Pathway of 5-Lipoxygenase

The following diagram illustrates the 5-lipoxygenase signaling pathway, from the release of arachidonic acid to the production of pro-inflammatory leukotrienes.

Figure 1. The 5-Lipoxygenase Signaling Pathway.

Quantitative Inhibitory Data

The inhibitory potency of AKBA against 5-LOX is typically quantified by its half-maximal inhibitory concentration (IC50). This value can vary depending on the experimental system used (e.g., cell-free vs. cell-based assays).

Table 1: IC50 Values of AKBA and Related Compounds against 5-Lipoxygenase

| Compound | Assay System | IC50 (µM) | Reference(s) |

| AKBA | Intact polymorphonuclear leukocytes (PMNL) | 1.5 | [2][5] |

| AKBA | Cell-free (105,000 x g supernatant) | 8 | [2][5] |

| AKBA | Granulocyte homogenates | 3.0 | [6] |

| KBA (11-keto-β-boswellic acid) | Granulocyte homogenates | 4.6 | [6] |

| Deacetylated AKBA | Intact cells | 3 | [2] |

| Reduced carboxyl AKBA | Intact cells | 4.5 | [2] |

| Deacetylated AKBA | Cell-free system | 20 | [2] |

| Reduced carboxyl AKBA | Cell-free system | 45 | [2] |

Selectivity Profile

A key advantage of AKBA is its selectivity for 5-LOX over other lipoxygenase isoforms, such as 12-LOX and 15-LOX. While AKBA effectively inhibits 5-LOX, it has been shown to have minimal to no inhibitory effect on 12-LOX and 15-LOX at comparable concentrations.[7] Interestingly, some studies suggest that AKBA may even promote a shift in the regiospecificity of 5-LOX, leading to an increase in the formation of 12-HETE, a product of 12-LOX activity, although the primary effect remains the inhibition of leukotriene synthesis.[8] More recent findings indicate that AKBA can allosterically activate 15-LOX-1, which is involved in the production of pro-resolving mediators.[7][9]

Table 2: Selectivity of AKBA for Lipoxygenase Isoforms

| Lipoxygenase Isoform | Effect of AKBA | Reference(s) |

| 5-LOX | Potent inhibition | [2][5][6] |

| 12-LOX | Minimal to no inhibition; potential for increased 12-HETE formation via 5-LOX regiospecificity shift | [7][8] |

| 15-LOX | Minimal to no inhibition; potential for allosteric activation of 15-LOX-1 | [7][9] |

Experimental Protocols

The following sections provide detailed methodologies for assessing the inhibitory activity of AKBA on 5-LOX in both cell-free and cell-based systems.

Cell-Free 5-LOX Inhibition Assay (Purified Enzyme)

This assay measures the direct inhibitory effect of AKBA on purified 5-LOX.

Materials:

-

Purified human recombinant 5-LOX

-

AKBA stock solution (in DMSO)

-

Arachidonic acid (substrate)

-

Phosphate-buffered saline (PBS), pH 7.4

-

EDTA

-

Calcium chloride (CaCl2)

-

Methanol (for reaction termination)

-

HPLC system with a C18 column for product analysis

Procedure:

-

Enzyme Preparation: Dilute the purified human recombinant 5-LOX to a working concentration (e.g., 0.5 µg/mL) in ice-cold PBS (pH 7.4) containing 1 mM EDTA.

-

Inhibitor Pre-incubation: In a microcentrifuge tube, pre-incubate the diluted 5-LOX enzyme with varying concentrations of AKBA (or vehicle control, e.g., 0.1% DMSO) on ice for 15 minutes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding CaCl2 (final concentration 2 mM) and arachidonic acid (final concentration 10 µM).

-

Incubation: Incubate the reaction mixture at 37°C for 10 minutes.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol.

-

Product Analysis: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant for 5-LOX products (e.g., LTB4 and 5-HETE) using reverse-phase HPLC.

-

Data Analysis: Quantify the peak areas of the 5-LOX products. Calculate the percentage of inhibition for each AKBA concentration relative to the vehicle control and determine the IC50 value.

Cellular 5-LOX Inhibition Assay (Human Polymorphonuclear Leukocytes - PMNLs)

This assay evaluates the efficacy of AKBA in a more physiologically relevant cellular environment.

Materials:

-

Freshly isolated human PMNLs

-

AKBA stock solution (in DMSO)

-

Calcium ionophore (e.g., A23187)

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

Methanol (for reaction termination and extraction)

-

HPLC system with a C18 column for product analysis

Procedure:

-

Cell Preparation: Isolate human PMNLs from fresh human blood using standard density gradient centrifugation methods. Resuspend the cells in HBSS at a concentration of approximately 5 x 10^6 cells/mL.

-